
2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a molecular formula of C_15H_14BClO_2. This compound is characterized by its naphthalene ring substituted with a chlorine atom and a boronic acid group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 2-chloronaphthalene. The key steps involve the formation of the boronic acid group and subsequent introduction of the tetramethyl groups. The reaction conditions typically require the use of strong bases and boronic acid derivatives under controlled temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves optimizing the reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the production of a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh_3)_4, and bases like sodium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Various nucleophiles and electrophiles under different solvent conditions.
Major Products Formed: The major products include biaryls, which are formed through cross-coupling reactions, as well as oxidized or reduced derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and materials science.
Biology: It serves as a tool in biological studies, particularly in the labeling of biomolecules and the development of bioconjugates.
Medicine: The compound is utilized in the design and synthesis of drug candidates, especially those involving boronic acid functionalities.
Industry: In the materials industry, it is used to create advanced polymers and coatings with specific properties.
Wirkmechanismus
The mechanism by which 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation process, where the boron atom transfers the organic group to a palladium catalyst, which then forms the final product.
Molecular Targets and Pathways: The compound targets the palladium catalyst in cross-coupling reactions, and the pathways involved include the formation of organoboron intermediates and subsequent carbon-carbon bond formation.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-2-ylboronic acid
2-(4-Methoxyphenyl)boronic acid
2-(3,5-Dimethoxyphenyl)boronic acid
Uniqueness: 2-(2-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its chloro-substituted naphthalene ring, which provides distinct reactivity compared to other boronic acids. This chloro group enhances its utility in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C16H18BClO2 |
|---|---|
Molekulargewicht |
288.6 g/mol |
IUPAC-Name |
2-(2-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)14-12-8-6-5-7-11(12)9-10-13(14)18/h5-10H,1-4H3 |
InChI-Schlüssel |
JEPDOWBHXLGGTA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


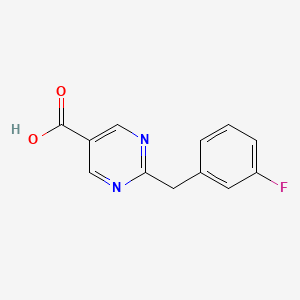
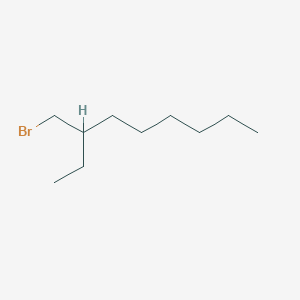
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B15311852.png)
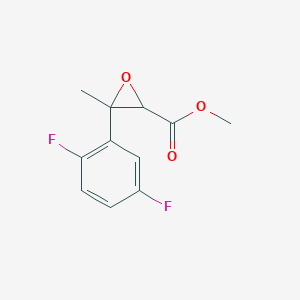
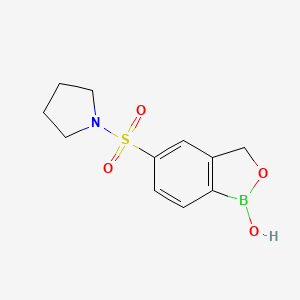
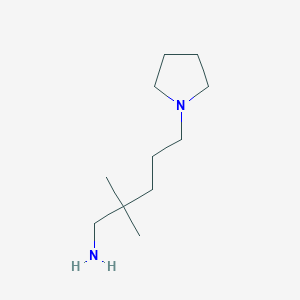

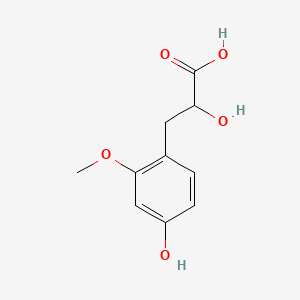
![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)
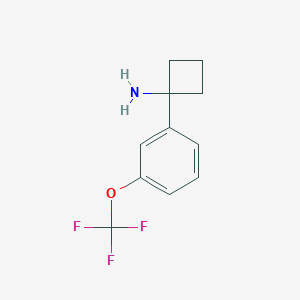
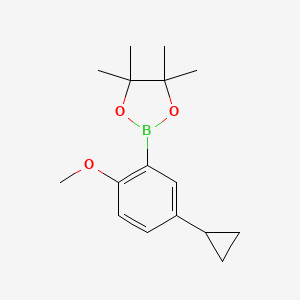
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
